5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde
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Overview
Description
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group into the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid.
Reduction: Formation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine: Shares the trifluoromethyl group and pyridine ring structure.
(2S)-N1-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4-pyridinyl]-2-thiazolyl]pyrrolidine-1,2-dicarboxamide: Contains similar structural motifs and functional groups.
Uniqueness
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinaldehyde is unique due to its specific combination of the trifluoromethyl group and nicotinaldehyde structure.
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F3NO/c1-9(2,10(11,12)13)8-3-7(6-15)4-14-5-8/h3-6H,1-2H3 |
InChI Key |
NNBOLFOKIAJENE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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